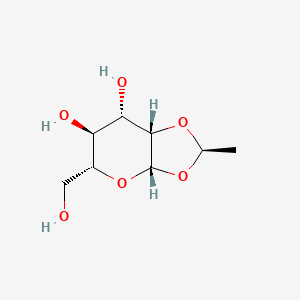
1,2-O-Ethylidene b-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-O-Ethylidene b-D-mannopyranose is a carbohydrate derivative used extensively in glycobiology research. This compound is known for its role in studying the structure, synthesis, biology, and evolution of sugars. It is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Métodos De Preparación
1,2-O-Ethylidene b-D-mannopyranose can be synthesized through a highly regio- and stereoselective method. This involves using 1,2-O-ethylidenated gluco- and mannopyranose as acceptors and simple acetobromosugars as glycosyl donors. The process includes the formation of ortho ester intermediates, which are then rearranged to produce the desired compound
Análisis De Reacciones Químicas
1,2-O-Ethylidene b-D-mannopyranose primarily undergoes glycosylation reactions. These reactions involve the formation of disaccharides and other complex carbohydrates. The compound acts as an acceptor in these reactions, with acetobromosugars serving as donors. The major products formed include various oligosaccharides, which are crucial in biological processes.
Aplicaciones Científicas De Investigación
1,2-O-Ethylidene b-D-mannopyranose has several applications in scientific research:
Mecanismo De Acción
1,2-O-Ethylidene b-D-mannopyranose exerts its effects through its role as a glycosyl acceptor in glycosylation reactions. It interacts with glycosyl donors to form complex carbohydrates, which are essential for various biological processes. The compound’s molecular targets include enzymes involved in glycan formation and degradation, as well as proteins that recognize and bind to glycans .
Comparación Con Compuestos Similares
1,2-O-Ethylidene b-D-mannopyranose is unique due to its specific structure and role in glycosylation reactions. Similar compounds include:
1,2-O-Ethylidene a-D-glucopyranose: Another carbohydrate derivative used in similar glycosylation reactions.
Acetobromosugars: These compounds serve as glycosyl donors in the synthesis of oligosaccharides.
Methyl b-D-arabinopyranoside: A carbohydrate derivative used in the study of carbohydrate chemistry.
This compound stands out due to its high regio- and stereoselectivity in glycosylation reactions, making it a valuable tool in glycobiology research.
Propiedades
IUPAC Name |
(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDQLJREOZCHI-ICCZOJKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)







![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
